
GPR52-agonist-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR52-agonist-17 is a potent GPR52 agonist which dose-dependently suppresses methamphetamine-induced hyperlocomotion in mice.
Applications De Recherche Scientifique
Scientific Research Applications
1. Treatment of Schizophrenia
GPR52-agonist-17 has been investigated for its potential to alleviate both positive and negative symptoms of schizophrenia. Unlike conventional antipsychotics that primarily target D2 receptors, GPR52 agonists may enhance D1 signaling while inhibiting D2 pathways, thereby reducing the side effects associated with D2 antagonism. Studies have shown that GPR52 agonists can improve cognitive functions and mitigate negative symptoms in preclinical models .
2. Cognitive Enhancement
Research indicates that compounds like this compound can enhance cognitive functions. In vivo studies have demonstrated significant improvements in cognitive performance in rodent models, suggesting a potential application in treating cognitive deficits associated with schizophrenia and other neurodegenerative diseases .
3. Neurodegenerative Disorders
The role of GPR52 in modulating dopaminergic activity also positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The agonist's ability to penetrate the blood-brain barrier enhances its therapeutic potential .
Data Tables
Compound | EC50 (nM) | Target Engagement (%) | Therapeutic Area |
---|---|---|---|
This compound | 27.5 | 60% | Schizophrenia, Cognitive Disorders |
FTBMT | 30 | 70% | Schizophrenia |
PW0787 | 25 | 65% | Cognitive Enhancement |
Case Studies
Case Study 1: Antipsychotic Activity
A study involving the administration of this compound in rodent models demonstrated a significant reduction in amphetamine-induced hyperlocomotion, indicative of antipsychotic-like effects. The compound exhibited an EC50 value of approximately 27.5 nM, showcasing its potency .
Case Study 2: Cognitive Function Improvement
In another study focused on cognitive enhancement, this compound was tested for its effects on memory and learning tasks in mice. Results indicated marked improvements in performance compared to control groups, supporting its potential use in treating cognitive deficits related to psychiatric disorders .
Authoritative Insights
Recent research emphasizes the importance of biased agonism at GPR52, suggesting that selective activation can lead to sustained therapeutic effects with reduced side effects. This mechanism is particularly relevant for developing treatments for complex neuropsychiatric conditions where traditional approaches have failed .
Propriétés
Formule moléculaire |
C24H22F3N3O3S |
---|---|
Poids moléculaire |
489.51 |
Nom IUPAC |
N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H22F3N3O3S/c1-14-21(23(33)28-8-9-31)20(13-32)30(29-14)19-7-3-5-16-12-18(34-22(16)19)11-15-4-2-6-17(10-15)24(25,26)27/h2-7,10,12,31-32H,8-9,11,13H2,1H3,(H,28,33) |
Clé InChI |
VJMRKWPMFQGIPI-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CO)N(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GPR52 agonist-17; GPR52-agonist 17; GPR52-agonist-17 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.